3-(4-bromo-1H-pyrazol-1-yl)-N-(2-methoxyethyl)-2-methylpropanamide
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Overview
Description
3-(4-Bromo-1H-pyrazol-1-yl)-N~1~-(2-methoxyethyl)-2-methylpropanamide is a synthetic organic compound with the molecular formula C9H14BrN3O2 This compound is characterized by the presence of a bromo-substituted pyrazole ring, a methoxyethyl group, and a methylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-1H-pyrazol-1-yl)-N~1~-(2-methoxyethyl)-2-methylpropanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Amidation: The brominated pyrazole is reacted with 2-methoxyethylamine and 2-methylpropanoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-1H-pyrazol-1-yl)-N~1~-(2-methoxyethyl)-2-methylpropanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Formation of substituted pyrazoles.
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
3-(4-Bromo-1H-pyrazol-1-yl)-N~1~-(2-methoxyethyl)-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-1H-pyrazol-1-yl)-N~1~-(2-methoxyethyl)-2-methylpropanamide depends on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloro-1H-pyrazol-1-yl)-N~1~-(2-methoxyethyl)-2-methylpropanamide
- 3-(4-Fluoro-1H-pyrazol-1-yl)-N~1~-(2-methoxyethyl)-2-methylpropanamide
- 3-(4-Iodo-1H-pyrazol-1-yl)-N~1~-(2-methoxyethyl)-2-methylpropanamide
Uniqueness
The uniqueness of 3-(4-Bromo-1H-pyrazol-1-yl)-N~1~-(2-methoxyethyl)-2-methylpropanamide lies in its specific substitution pattern and the presence of the bromo group, which can influence its reactivity and interactions with biological targets
Properties
Molecular Formula |
C10H16BrN3O2 |
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Molecular Weight |
290.16 g/mol |
IUPAC Name |
3-(4-bromopyrazol-1-yl)-N-(2-methoxyethyl)-2-methylpropanamide |
InChI |
InChI=1S/C10H16BrN3O2/c1-8(10(15)12-3-4-16-2)6-14-7-9(11)5-13-14/h5,7-8H,3-4,6H2,1-2H3,(H,12,15) |
InChI Key |
XRZMZXKGEUQVGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=C(C=N1)Br)C(=O)NCCOC |
Origin of Product |
United States |
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